![molecular formula C7H5N3O2 B15277292 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a triazine ring
Méthodes De Préparation
The synthesis of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like phosphorous oxychloride (POCl3) to facilitate the cyclization process .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, while reduction of the keto group results in 4-hydroxy-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde.
Applications De Recherche Scientifique
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has several scientific research applications across various fields:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, its derivatives have been shown to inhibit RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses .
Comparaison Avec Des Composés Similaires
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family. Some of these similar compounds include:
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate:
Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Similar to the title compound but with a methyl ester group, making it more suitable for certain synthetic applications.
Propriétés
Formule moléculaire |
C7H5N3O2 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-3-5-1-2-6-7(12)8-4-9-10(5)6/h1-4H,(H,8,9,12) |
Clé InChI |
HGVNNQZQUASEHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C1)C(=O)NC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


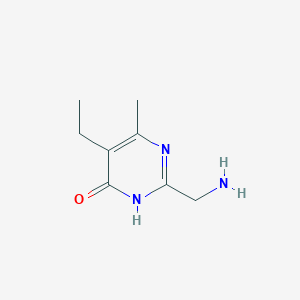

![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)

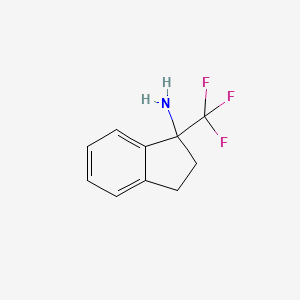
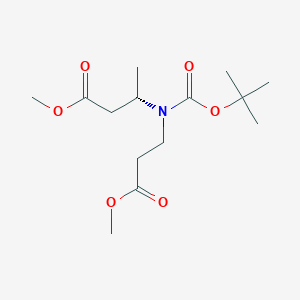

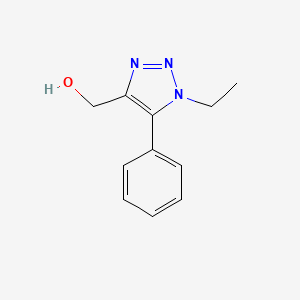
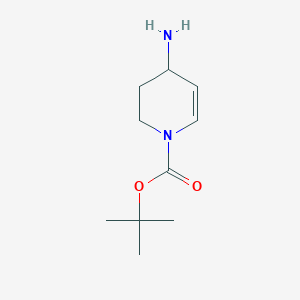
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)

